Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate
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Overview
Description
Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate is a complex organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate typically involves the reaction of aziridine derivatives with phosphorylating agents. One common method includes the reaction of 3-methylaziridine-2-carboxylate with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated oxides, while reduction could produce amine derivatives. Substitution reactions typically result in various substituted aziridine compounds.
Scientific Research Applications
Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is exploited in synthetic chemistry to create complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(dimethoxyphosphoryl)-2-succinimidocyclohex-3-ene-1-carboxylate: Another phosphorylated aziridine derivative with similar reactivity.
Dimethyl methylphosphonate: A simpler phosphorylated compound used in various chemical applications.
Uniqueness
Methyl 1-(dimethoxyphosphoryl)-3-methylaziridine-2-carboxylate is unique due to its combination of an aziridine ring and a phosphoryl group, which imparts distinct reactivity and potential for diverse applications. Its structural features allow for a wide range of chemical transformations, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
27284-37-3 |
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Molecular Formula |
C7H14NO5P |
Molecular Weight |
223.16 g/mol |
IUPAC Name |
methyl 1-dimethoxyphosphoryl-3-methylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H14NO5P/c1-5-6(7(9)11-2)8(5)14(10,12-3)13-4/h5-6H,1-4H3 |
InChI Key |
MAGYXUIVPPJJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1P(=O)(OC)OC)C(=O)OC |
Origin of Product |
United States |
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